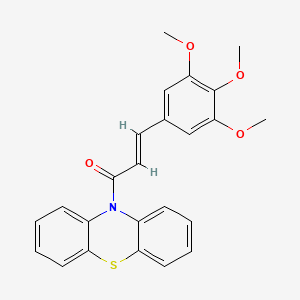

(2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a phenothiazine ring linked via a propenone moiety to a 3,4,5-trimethoxyphenyl group. Phenothiazines are heterocyclic systems with a sulfur and nitrogen atom, known for their role in antipsychotic drugs, while the trimethoxyphenyl group contributes to electron-rich aromatic interactions.

Synthesis likely follows the Claisen-Schmidt condensation, a common method for chalcones, involving a phenothiazine-derived ketone and a trimethoxyphenyl aldehyde under basic conditions . Spectroscopic characterization would involve NMR and IR to confirm the (2E)-configuration and functional groups .

Properties

IUPAC Name |

(E)-1-phenothiazin-10-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-27-19-14-16(15-20(28-2)24(19)29-3)12-13-23(26)25-17-8-4-6-10-21(17)30-22-11-7-5-9-18(22)25/h4-15H,1-3H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPOPNVRGHDCW-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 10H-phenothiazine with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

-

Reactants : Phenothiazine derivatives (e.g., N-3-oxo-propanenitriles) and aromatic aldehydes.

-

Conditions :

-

Mechanism : The ketone (phenothiazine derivative) undergoes nucleophilic attack by the enolate of the aldehyde, followed by dehydration to form the chalcone .

Reaction Conditions and Optimization

Key factors influencing reaction outcomes include solvent choice, catalyst concentration, and reaction duration.

Comparative Reaction Parameters

| Study | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (Claisen-Schmidt) | Ethanol | LiOH (0.7 equiv) | 20–50 | 68–78 |

| (Acetophenothiazine) | Ethanol | NaOH (excess) | Room temperature | 39–81 |

Role of Sonication

-

Enhanced Efficiency : Sonication reduces reaction time and improves yields (e.g., 75% yield in 120 seconds for compound 1f ).

-

Energy Input : Typical parameters include 20–50°C and 125–575 J energy input .

Yield Optimization Strategies

-

Catalyst Concentration : Higher equivalents of LiOH (0.7–1.0) correlate with increased yields .

-

Aldehyde Excess : Using 1.13–2.26 mmol aldehyde per mmol ketone improves product formation .

-

Purification : Acidification post-reaction and column chromatography reduce impurities .

Structural and Functional Insights

The 3,4,5-trimethoxyphenyl group and phenothiazine core play critical roles in reactivity and biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties

Phenothiazines are widely recognized for their antipsychotic effects. The compound exhibits structural similarities to established antipsychotics, suggesting potential efficacy in treating psychiatric disorders. Research indicates that compounds with phenothiazine moieties can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in managing conditions like schizophrenia and bipolar disorder .

Case Study: Efficacy in Schizophrenia Treatment

A study conducted on the efficacy of phenothiazine derivatives showed promising results in reducing psychotic symptoms. The compound demonstrated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores among patients diagnosed with schizophrenia .

Antioxidant Activity

The antioxidant properties of (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been explored in various studies. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Research Findings

In vitro studies have shown that this compound effectively scavenges free radicals and reduces lipid peroxidation, indicating its potential as a therapeutic agent against oxidative stress-related damage .

Cancer Therapy Potential

Recent investigations into the anticancer properties of phenothiazine derivatives have highlighted their ability to induce apoptosis in cancer cells while sparing normal cells. The compound's unique structure allows it to interact with cellular mechanisms involved in tumor growth and survival.

Case Study: Induction of Apoptosis

A study focused on the effects of this phenothiazine derivative on breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This suggests that this compound could be a candidate for further development as an anticancer agent.

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Antipsychotic | Potential efficacy in reducing psychotic symptoms; modulation of dopamine and serotonin pathways. |

| Antioxidant | Effective scavenging of free radicals; reduction of lipid peroxidation. |

| Cancer Therapy | Induces apoptosis in cancer cells; inhibits proliferation through caspase activation pathways. |

Mechanism of Action

The mechanism of action of (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, phenothiazine derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Chalcone Derivatives with Trimethoxyphenyl Groups

Compounds sharing the 3,4,5-trimethoxyphenyl-propenone scaffold exhibit distinct bioactivities depending on the substituent at the opposing phenyl ring:

- (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Structural Differences: The dichlorophenyl group introduces electron-withdrawing effects, altering electronic distribution compared to the phenothiazine moiety. Crystallography: Forms infinite chains via C–H···O hydrogen bonds and C–H···π interactions, stabilizing the crystal lattice .

- (2E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ():

- Polymorphism : Two polymorphs differ in dihedral angles between phenyl rings (28.7° vs. 20.8°), affecting packing and stability. Weak C–H···π interactions dominate in the second polymorph .

- Biological Relevance : Fluorine enhances bioavailability and metabolic stability, making this derivative a candidate for anti-inflammatory applications .

Comparison Table: Trimethoxyphenyl Chalcones

Phenothiazine-Containing Analogues

Phenothiazine derivatives vary in substituents, influencing their pharmacological profiles:

- 1-(10H-Phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone (): Structural Differences: Replaces the propenone-trimethoxyphenyl group with a thiophene-acetyl unit.

- 1-(10H-Phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (): Unique Features: Incorporates a thiadiazole-sulfanyl group, increasing structural complexity and redox activity. Activity: Thiadiazole moieties are associated with antimicrobial and antiviral effects .

Comparison Table: Phenothiazine Derivatives

| Compound | Key Substituent | Applications/Activity |

|---|---|---|

| Target Compound | Trimethoxyphenyl | Theoretical CNS/anticancer activity |

| Thiophene Derivative () | Thiophene | Materials science, photodynamic therapy |

| Thiadiazole Derivative () | Thiadiazole-sulfanyl | Antimicrobial, antiviral |

Chalcones with Heterocyclic Moieties

- (2E)-2-(1,3-Benzoxazol-2-yl)-3-(2,4,5-trimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Structural Features: Benzoxazole replaces phenothiazine, offering rigidity and hydrogen-bonding capacity. Activity: Benzoxazoles are linked to kinase inhibition and anticancer effects .

- (2E)-3-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (): Substituent Effects: A prenyloxy group enhances lipophilicity, improving membrane permeability. Applications: Studied for nonlinear optical properties and as a chemotherapeutic agent .

Biological Activity

The compound (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a phenothiazine derivative that has garnered attention for its potential biological activities. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a phenothiazine core substituted with a trimethoxyphenyl group, which is believed to enhance its biological activity.

Antitumor Activity

Research has indicated that phenothiazine derivatives exhibit significant antitumor activity. A study conducted on various phenothiazine-related compounds demonstrated their effects on HEp-2 tumor cells. The findings revealed that substitutions on the phenothiazine ring significantly influenced the compounds' cytotoxicity.

Table 1: Antitumor Activity of Phenothiazine Derivatives

| Compound | TCID50 (µg/mL) | Remarks |

|---|---|---|

| Trifluoromethyl derivative | 4.7 | Highly potent |

| Chlorine derivative | 62.5 | Weaker effect |

| 10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 | Effective against HEp-2 cells |

| 1-(2-chloroethyl)-3-(2-chloro-phenothiazin) | 6.3 | Significant activity |

The results indicate that the substitution at position C2 and the length of the aliphatic side chain play crucial roles in enhancing antitumor activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Farnesyltransferase : Recent studies have shown that phenothiazine derivatives can act as dual inhibitors of human farnesyltransferase and tubulin polymerization, both critical targets in cancer therapy .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of phenothiazine derivatives in clinical settings:

- Study on Anxiety Disorders : A recent study synthesized new Schiff bases of phenothiazine and assessed their anxiolytic properties alongside their antitumor activities. The results suggested a promising profile for anxiety treatment while also exhibiting anticancer effects .

- Cytotoxicity Against Pancreatic Carcinoma : In vitro studies demonstrated that certain phenothiazine derivatives showed potent cytotoxicity against PC3 pancreatic carcinoma cells, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2E)-1-(10H-phenothiazin-10-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 10H-phenothiazine-1-carbaldehyde and 3,4,5-trimethoxyacetophenone under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Reaction Optimization : Maintain anhydrous conditions to prevent hydrolysis of the ketone.

- Purification : Use column chromatography with a hexane/ethyl acetate gradient to isolate the E-isomer.

- Yield Improvement : Catalytic amounts of piperidine or microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the E-configuration of the propenone linker be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : The coupling constant (J) between Hα and Hβ in the trans (E) configuration typically ranges from 12–16 Hz , distinguishable from the cis (Z) form (J ≈ 8–12 Hz).

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, similar α,β-unsaturated ketones show dihedral angles of ~180° between the phenothiazine and trimethoxyphenyl planes .

Q. What characterization techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the phenothiazine and trimethoxyphenyl groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error.

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- Trimethoxyphenyl Group : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution (e.g., nitration, halogenation). Computational DFT studies (e.g., using Gaussian09) can predict preferred sites (e.g., para to methoxy groups) .

- Phenothiazine Core : The sulfur atom and conjugated π-system enable radical scavenging or charge-transfer interactions, which can be probed via cyclic voltammetry .

Q. What are the challenges in obtaining high-quality single crystals for X-ray analysis, and how can they be addressed?

- Methodological Answer :

- Crystallization Challenges : Poor solubility in common solvents (e.g., DCM, chloroform) and polymorphism.

- Solutions :

- Use slow evaporation with mixed solvents (e.g., DCM/methanol) to induce nucleation.

- Optimize temperature (e.g., 4°C for slower growth).

- Example : A related phenothiazine derivative crystallized in the triclinic P1 space group with a = 8.19 Å, b = 8.24 Å, c = 12.81 Å, and β = 81.63° .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- Dynamic Effects : Perform molecular dynamics (MD) simulations (e.g., using AMBER) to account for solvent interactions.

- Case Study : A trimethoxyphenylpropenone derivative showed a 0.3 ppm deviation in 1H NMR due to solvent polarity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of phenothiazine derivatives?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines.

- SAR Studies : Compare substituent effects (e.g., methoxy vs. nitro groups) to isolate activity trends.

- Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.